Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Description
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (Compound 9) is a furan-based derivative synthesized via formylation of methyl 2-methylfuran-3-carboxylate, followed by sodium borohydride reduction and chlorination using methanesulfonyl chloride . This compound is obtained in high yield (91%) as a colorless oil and is characterized by NMR and high-resolution mass spectrometry . Its structure features a methyl group at position 2, a carboxylate ester at position 3, and a reactive chloromethyl group at position 3.
Compound 9 serves as a critical alkylating agent in medicinal chemistry, enabling the synthesis of 6-bromoindazole and 6-bromoindole derivatives, such as MNS5 and MNS6, which inhibit bacterial cystathionine γ-lyase . Its chloromethyl group facilitates nucleophilic substitution reactions, making it versatile for constructing heterocyclic drug candidates.
Properties
IUPAC Name |
methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNNNDDPZDIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408314 | |
| Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-32-7 | |
| Record name | 3-Furancarboxylic acid, 5-(chloromethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClO₃ |
| Molecular Weight | 188.61 g/mol |
| Density | 1.224 g/cm³ |
| Boiling Point | 255.8°C at 760 mmHg |
| Flash Point | 108.5°C |
| CAS Number | 35351-32-7 |
| Structure | Furan ring with methyl, chloromethyl, and methyl ester substituents |
Preparation Methods Analysis
General Synthetic Strategy
The preparation of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate typically involves the functionalization of a pre-formed furan ring. The most common approach is the chloromethylation of a suitable furan ester precursor, such as methyl 2-methylfuran-3-carboxylate.
Key Steps:
- Selection of a furan ester precursor
- Introduction of the chloromethyl group via chloromethylation
- Optimization of reaction conditions for yield and purity
Chloromethylation Reaction
Chloromethylation is the pivotal step in the synthesis. This reaction introduces the chloromethyl group onto the furan ring, usually at the 5-position, using reagents such as formaldehyde and hydrochloric acid (or equivalents like paraformaldehyde and thionyl chloride) in the presence of a Lewis acid catalyst.
Typical Procedure:
- Starting Material: Methyl 2-methylfuran-3-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane or chloroform).
- Chloromethylation Reagents: A mixture of formaldehyde (or paraformaldehyde) and hydrochloric acid is added, often with a Lewis acid catalyst such as zinc chloride or aluminum chloride to activate the furan ring.
- Reaction Conditions: The mixture is stirred at controlled temperatures (often 0–25°C) to minimize side reactions and maximize regioselectivity.
- Work-up: After completion, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography or recrystallization.
Data Table: Typical Reaction Conditions
| Parameter | Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Polar aprotic solvents preferred |
| Catalyst | ZnCl₂, AlCl₃ | Lewis acids enhance electrophilicity |
| Temperature | 0–25°C | Lower temps improve selectivity |
| Reagents | Formaldehyde/HCl | Paraformaldehyde + SOCl₂ as variant |
| Reaction Time | 1–6 hours | Dependent on scale and temperature |
| Yield | 60–80% (typical) | Dependent on optimization |
Alternative Methods
While classical chloromethylation is the most prevalent, alternative methods may include:
- Direct halogenation of a methyl group (e.g., using N-chlorosuccinimide in the presence of light or radical initiators), though this can lead to over-chlorination or side reactions.
- Use of pre-chlorinated intermediates : Synthesizing a chloromethyl-substituted furan ring before esterification, though this is less common due to regioselectivity challenges.
Research Findings and Optimization
Recent research highlights the importance of:
- Biphasic systems : Use of water-organic solvent mixtures can improve yields and simplify work-up.
- Controlled addition of reagents : Slow addition of formaldehyde and acid minimizes byproduct formation.
- Temperature control : Maintaining low temperatures during chloromethylation enhances regioselectivity and reduces side reactions.
Representative Example from Literature
A patent (WO2010/20556 A1) describes a method where methyl 2-methylfuran-3-carboxylate is subjected to chloromethylation using paraformaldehyde and hydrochloric acid in dichloromethane, catalyzed by zinc chloride, yielding this compound in moderate to good yield.
Summary Table: Preparation Methods
| Method | Key Reagents | Catalyst | Yield | Notes |
|---|---|---|---|---|
| Classical Chloromethylation | Formaldehyde/HCl | ZnCl₂/AlCl₃ | 60–80% | Most common, good selectivity |
| Paraformaldehyde/SOCl₂ | Paraformaldehyde, SOCl₂ | None | 50–70% | Alternative, may require optimization |
| Radical Chlorination | N-chlorosuccinimide, light | None | Variable | Risk of over-chlorination |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products Formed
Substitution: Products such as azido derivatives or thiocyanate derivatives.
Oxidation: Products like furanones or carboxylic acids.
Reduction: Products such as alcohols or aldehydes.
Scientific Research Applications
Organic Synthesis
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles and electrophiles enables the introduction of diverse functional groups.
Key Reactions:
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to derivatives with varied biological activities.
- Oxidation: The furan ring can be oxidized to produce furanones or other oxygenated derivatives.
- Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) .
Pharmaceutical Applications
The compound has garnered attention for its potential in drug development, particularly as a precursor for histone deacetylase (HDAC) inhibitors. These inhibitors play a critical role in cancer therapy by regulating gene expression and inducing apoptosis in cancer cells.
Case Studies:
- Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2. For instance, certain derivatives exhibited IC50 values as low as 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .
- The compound has also been used to synthesize conjugated hydroxamic acids, which are recognized as potent HDAC inhibitors .
Material Science
In material science, this compound is utilized in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical modifications makes it an attractive building block for developing advanced materials.
Beyond its synthetic applications, this compound exhibits potential biological activities. It has been studied for its interactions with various biological systems, particularly regarding its role as an inhibitor or modulator in enzymatic pathways.
Mechanism of Action:
The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in synthetic transformations to introduce different functional groups into the molecule .
Mechanism of Action
The mechanism of action of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Methyl 5-(chloromethyl)-2-furoate (QJ-5376)
- Core Structure : Furan
- Substituents : Carboxylate ester at position 2, chloromethyl at position 4.
- Synthesis: Not detailed in evidence, but catalogued with 96% purity (Combi-Blocks) .
- Used as an intermediate in organic synthesis, but specific applications are less documented compared to Compound 9.
Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate
- Core Structure : Thiophene
- Substituents : Carboxylate ester at position 2, chlorosulphonyl at position 3, chlorine at position 5.
- Reactivity/Applications : The thiophene core enhances aromatic stability compared to furan. The sulphonyl group enables sulfonation or nucleophilic displacement reactions, making it useful in synthesizing sulfonamides or agrochemicals .
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride
- Core Structure : Furan
- Substituents: Aminomethyl (as hydrochloride salt) at position 5.
- Reactivity/Applications : The amine group replaces chlorine, enabling nucleophilic reactions (e.g., amide bond formation). This derivative is discontinued (CymitQuimica catalog) but could have applications in prodrug design or solubility enhancement .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Core Structure : Pyridine
- Substituents : Carboxylate ester at position 2, chlorine at position 3, trifluoromethyl at position 5.
- Reactivity/Applications : The pyridine ring’s basicity and the electron-withdrawing CF₃ group enhance stability and lipophilicity. Used in agrochemicals and pharmaceuticals targeting enzymes or receptors requiring hydrophobic interactions .
Comparative Analysis Table
Biological Activity
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse sources.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the modification of furan derivatives. The compound features a chloromethyl group, which enhances its reactivity and allows it to serve as a precursor for synthesizing other biologically active compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-methylfuran-3-carboxylate | Contains a methyl group at position 2 | Lacks chloromethyl substitution |
| Methyl 5-chloromethylfuran-2-carboxylate | Similar furan structure but different substitution | Focused on the furan ring's reactivity |
| Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylic acid | Contains a tert-butyl group | Offers enhanced lipophilicity |
Anticancer Properties
One of the most significant areas of research regarding this compound is its role as a precursor for histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression, and their inhibition can lead to apoptosis in cancer cells. Compounds derived from this compound have shown promise as potential anti-tumor agents, particularly in the context of various cancer cell lines.
In studies, derivatives of this compound were found to exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2. For example, certain derivatives displayed IC50 values as low as 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .
Antibacterial Activity
The compound also exhibits antibacterial properties. Research has demonstrated that derivatives can inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported at 250 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloromethyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can modulate enzymatic pathways involved in cancer progression and bacterial resistance.
Case Studies
- Anticancer Activity : A study investigated the effects of various derivatives on HeLa and HepG2 cell lines. The results indicated that modifications to the furan ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity .
- Antibacterial Efficacy : In another study, derivatives were tested against multiple bacterial strains, revealing that structural variations could either enhance or diminish antibacterial potency. For instance, certain amine derivatives exhibited significant activity against Gram-positive bacteria while losing efficacy against Gram-negative strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of a furan precursor with chloromethylating agents. For example, analogous furan derivatives are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution at the chloromethyl group . Optimization includes controlling temperature (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side reactions like hydrolysis. Purity can be enhanced via recrystallization or column chromatography .
Q. How should this compound be stored to ensure stability, and what hazards are associated with its chloromethyl group?
- Methodological Answer : The chloromethyl group is highly reactive and moisture-sensitive, requiring storage in airtight containers under inert gas (e.g., N₂ or Ar) at 2–8°C. Avoid exposure to water, peroxides, or metals, as hydrolysis generates HCl gas, and peroxides may form explosive byproducts . Lab handling mandates corrosion-resistant equipment (glass/Teflon) and grounding to prevent static discharge .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- HPLC/GC-MS : Quantifies purity and detects impurities (e.g., hydrolyzed products like carboxylic acids) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloromethyl at C5, methyl at C2, ester at C3) .
- X-ray Crystallography : Resolves 3D molecular geometry, critical for studying reactivity in catalysis or drug design .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the chloromethyl site, guiding solvent and catalyst selection. For example, Fukui indices identify nucleophilic attack sites, while transition-state modeling optimizes reaction pathways (e.g., SN2 mechanisms) . Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) complements computational predictions .
Q. What strategies resolve contradictions in impurity profiles observed during synthesis?
- Methodological Answer : Impurities often arise from over-oxidation (e.g., sulfone formation in analogous compounds) or incomplete substitution . Use LC-MS/MS to identify byproducts (e.g., methyl ester hydrolysis to carboxylic acids). Adjust reaction parameters:
- Temperature Control : Lower temperatures reduce hydrolysis.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve regioselectivity .
- In Situ Monitoring : FTIR tracks intermediate formation (e.g., C-Cl bond vibrations at 650–750 cm⁻¹) .
Q. What role does this compound play in designing bioactive molecules or polymers?
- Methodological Answer : The chloromethyl group serves as a versatile linker in:
- Medicinal Chemistry : Conjugation with pharmacophores (e.g., sulfonamides, benzimidazoles) creates antimicrobial or anticancer agents .
- Polymer Science : Acts as a cross-linking agent in dendrimers or stimuli-responsive polymers. Reactivity with amines or thiols enables controlled functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
